Welcome to the BenchChem Online Store!
molecular formula C11H7N3O2 B8354524 (7-cyano-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde CAS No. 959616-39-8

(7-cyano-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde

Cat. No. B8354524
M. Wt: 213.19 g/mol
InChI Key: DKKKGXVUESCGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367831B2

Procedure details

To 5 mL of 90% trifluoroacetic acid, 215 mg of 7-cyano-1-(1,3-dioxolan-2-ylmethyl)-1,5-naphthyridin-2(1H)-one was dissolved, and the resultant solution was stirred at 60° C. for 7 hours. After the reaction mixture was cooled to room temperature and alkalified with a 10% aqueous sodium hydroxide solution, the solvent was then distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography using silica gel; Silica Gel 60 made by KANTO CHEMICAL CO., INC., and an eluent of ethyl acetate:hexane=1:1, and washed with water to obtain 90 mg of (7-cyano-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde as a light yellow solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
7-cyano-1-(1,3-dioxolan-2-ylmethyl)-1,5-naphthyridin-2(1H)-one
Quantity
215 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]([C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16](=[O:26])[N:17]2[CH2:20][CH:21]2OCC[O:22]2)=[N:12][CH:11]=1)#[N:9].[OH-].[Na+]>>[C:8]([C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16](=[O:26])[N:17]2[CH2:20][CH:21]=[O:22])=[N:12][CH:11]=1)#[N:9] |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
7-cyano-1-(1,3-dioxolan-2-ylmethyl)-1,5-naphthyridin-2(1H)-one
Quantity
215 mg
Type
reactant
Smiles
C(#N)C1=CN=C2C=CC(N(C2=C1)CC1OCCO1)=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
, and an eluent of ethyl acetate:hexane=1:1, and washed with water

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CN=C2C=CC(N(C2=C1)CC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.